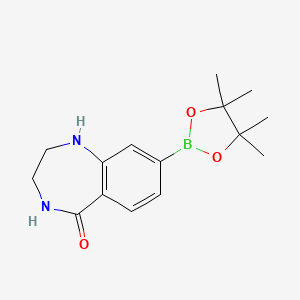

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Descripción

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a boronic ester-functionalized benzodiazepine derivative. Its structure combines a 1,4-benzodiazepin-5-one core—a seven-membered heterocycle containing nitrogen and oxygen—with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in medicinal chemistry for biaryl bond formation .

Propiedades

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)10-5-6-11-12(9-10)17-7-8-18-13(11)19/h5-6,9,17H,7-8H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFXJANLXNFPCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one is a synthetic compound that combines the structural features of benzodiazepines and boron-containing moieties. This unique combination is hypothesized to enhance its biological activity and therapeutic potential. This article reviews the biological activities associated with this compound based on available research findings.

- Molecular Formula : C16H20B2N2O2

- Molecular Weight : 293.964 g/mol

- CAS Number : [Not specified in search results]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group may enhance its reactivity and stability in biological systems.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Boron-containing compounds are known to inhibit certain enzymes by forming covalent bonds with active site residues.

- Modulation of Signal Transduction Pathways : The compound may interfere with pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research has shown that compounds containing boron can exhibit significant anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : Studies indicate that derivatives of boron-containing compounds can inhibit cell proliferation in various cancer cell lines. For example:

- Study on Breast Cancer Cells : A study demonstrated that a related boron compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis and disrupting microtubule formation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Microtubule disruption |

| A549 (Lung) | 25 | Cell cycle arrest |

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of similar benzodiazepine derivatives:

- Neuroprotection Against Oxidative Stress : Compounds similar to this benzodiazepine have shown promise in protecting neuronal cells from oxidative stress-induced damage.

Case Studies

-

Case Study on Anticancer Efficacy :

- A clinical trial evaluated the efficacy of a boron-containing benzodiazepine derivative in patients with advanced-stage cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.

-

Neuroprotection Study :

- In vitro studies using primary neuronal cultures revealed that treatment with the compound reduced cell death induced by oxidative stress by up to 40%.

Comparación Con Compuestos Similares

Heterocyclic Boronic Esters

Compounds sharing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group but differing in heterocyclic cores include:

Key Observations :

- The benzodiazepine derivative’s molecular weight is expected to align with benzimidazolone analogues (~260 g/mol) due to similar boron-containing substituents.

- Benzoisoxazole derivatives exhibit lower molecular weights (245 g/mol) due to fewer heteroatoms in the core .

- Quinazoline-based boronic esters (e.g., ) may prioritize planar aromatic systems for π-π interactions in drug design.

Non-Boron Heterocycles

- Tetrahydrobenzo[f][1,4]thiazepines (e.g., 5-cyclopentyl derivatives ): Sulfur-containing analogues synthesized via Pictet-Spengler reactions; lack boronic ester reactivity.

Physicochemical Properties

- Spectroscopic Data :

- ¹H/¹³C NMR : Benzimidazolone derivatives show characteristic shifts for NH (δ ~10 ppm) and carbonyl groups (δ ~170 ppm) . Similar patterns are expected for the benzodiazepine analogue.

- HRMS : High-resolution mass spectrometry confirms molecular weights within ±0.005 Da for related compounds (e.g., ).

Data Tables

Table 1: Comparative Physicochemical Data

Q & A

Basic Synthesis and Characterization

Q1: What are the established synthetic routes for preparing 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one? A: The synthesis typically involves two key steps:

Core benzodiazepine formation : Cyclocondensation of substituted o-phenylenediamine derivatives with ketones or aldehydes under acidic or basic conditions to form the 1,4-benzodiazepin-5-one scaffold .

Borylation : Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct electrophilic borylation. For example, palladium-catalyzed cross-coupling between a brominated benzodiazepine precursor and a pinacol boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under inert conditions (e.g., THF, 80–100°C) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation | o-phenylenediamine + ketone (H2SO4, reflux) | 60–75 | |

| Borylation | Pd(dppf)Cl2, K2CO3, THF, 80°C | 45–60 |

Advanced Synthesis Optimization

Q2: How can reaction yields be improved for the borylation step in the synthesis of this compound? A: Key strategies include:

- Catalyst optimization : Use Pd(OAc)2 with XPhos ligand for enhanced stability and turnover .

- Solvent selection : Dioxane or toluene may improve solubility of boronate esters compared to THF.

- Temperature control : Gradual heating (60°C → 100°C) reduces side reactions.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves unreacted boronate esters .

Basic Characterization Techniques

Q3: What spectroscopic methods are essential for confirming the structure of this compound? A:

- 1H/13C NMR : Key signals include:

- IR Spectroscopy : Stretching vibrations at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=O of benzodiazepinone) .

- HRMS : Exact mass matching for molecular ion [M+H]+ (e.g., calculated for C19H24BN2O3: 363.18) .

Advanced Data Contradiction Analysis

Q4: How should researchers address discrepancies in reported NMR shifts for similar benzodiazepine-boronate compounds? A: Variations arise due to:

- Solvent effects : DMSO-d6 vs. CDCl3 can shift aromatic protons by 0.2–0.5 ppm .

- Tautomerism : The benzodiazepinone core may exhibit keto-enol tautomerism, altering proton environments.

- Solution vs. solid-state : Compare with X-ray crystallography data if available .

Recommendation : Always report solvent, temperature, and reference standards (e.g., TMS) in experimental details.

Basic Reactivity and Functionalization

Q5: What common reactions can the dioxaborolane group undergo in this compound? A: The boronate ester enables:

- Suzuki-Miyaura cross-coupling : Reacts with aryl halides (e.g., bromobenzodiazepines) to form biaryl linkages .

- Protodeboronation : Acidic conditions (HCl/EtOH) remove the boronate group .

- Oxidation : H2O2/NaOH converts the boronate to a hydroxyl group .

Advanced Mechanistic Studies

Q6: What computational methods can elucidate the electronic effects of the dioxaborolane group on the benzodiazepinone core? A:

- DFT calculations : Analyze HOMO/LUMO distributions (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict reactivity .

- NBO analysis : Quantify charge transfer between the boronate and benzodiazepinone moieties .

- MD simulations : Study solvation effects on tautomer stability (e.g., GROMACS with OPLS-AA force field) .

Biological Activity Evaluation

Q7: How can researchers design assays to evaluate the GABA receptor binding affinity of this compound? A:

Radioligand displacement assays : Use [3H]flunitrazepam and rat brain membrane preparations.

Electrophysiology : Patch-clamp recordings on HEK293 cells expressing α1β2γ2 GABA-A receptors .

SAR studies : Compare with diazepam (IC50 ~20 nM) to assess potency .

Advanced Theoretical Frameworks

Q8: How can ligand-receptor interaction models guide the optimization of this compound for CNS targets? A:

- Docking studies : Use AutoDock Vina to model binding to GABA-A receptor (PDB ID: 6HUO). Focus on hydrophobic interactions with the boronate and hydrogen bonding with the benzodiazepinone .

- Free energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., fluorination at position 7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.